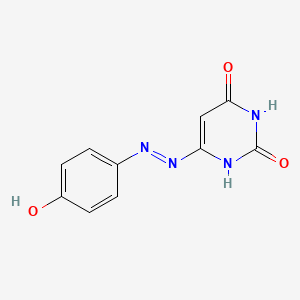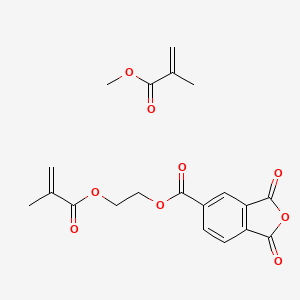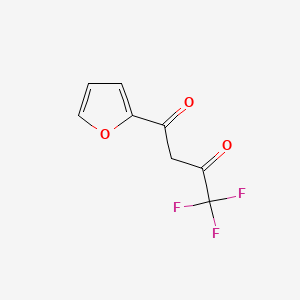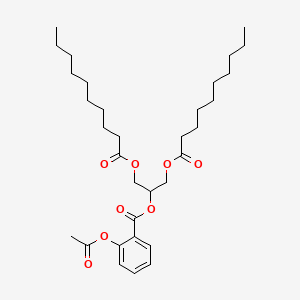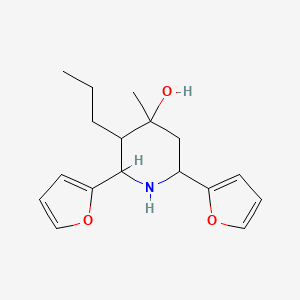
2,6-Bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol is an aralkylamine.
Scientific Research Applications
Anticancer Potential
Research has identified compounds structurally related to 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol, demonstrating significant cytotoxicity against human leukemic T cells. These compounds, including bis-(3-aryl-3-oxo-propyl)-methylamine hydrochlorides and 4-aryl-3-arylcarbonyl-1-methyl-4-piperidinol hydrochlorides, showed cytotoxic potency exceeding that of the reference drug 5-fluorouracil. This suggests their potential as candidate anticancer agents for future development (Gul et al., 2005).
Luminescent Properties for Crystal Engineering
A study on novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, which share structural motifs with 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol, highlighted their luminescent properties. These properties suggest potential applications in crystal engineering to construct patentable crystals with interesting luminescent features (Li et al., 2015).
Selective Fluorescent Zinc(II) Sensing
Research on Schiff-base compounds related to 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol demonstrated an increase in emission quantum yield by approximately 10–17 times upon the addition of Zn2+ ion, indicating their potential as selective fluorescent sensors for zinc(II), with significant implications for biological and environmental applications (Roy et al., 2009).
Solvent Properties in Ionic Liquids
Studies on piperidinium ionic liquids containing structural elements akin to 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol explored their solvent properties. This research contributes to understanding the influence of functional groups on the polarity and other physical properties of ionic liquids, offering insights into their applications in chemical processes and engineering (Lee, 2011).
Anticonvulsant Activities
Further exploration into bis-Mannich bases and corresponding piperidinol hydrochlorides revealed anticonvulsant activities, indicating the potential for the development of new compounds to treat epilepsy. This research underscores the therapeutic applications of compounds structurally related to 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol in neurology and pharmacology (Gul et al., 2007).
properties
Product Name |
2,6-Bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2,6-bis(furan-2-yl)-4-methyl-3-propylpiperidin-4-ol |
InChI |
InChI=1S/C17H23NO3/c1-3-6-12-16(15-8-5-10-21-15)18-13(11-17(12,2)19)14-7-4-9-20-14/h4-5,7-10,12-13,16,18-19H,3,6,11H2,1-2H3 |
InChI Key |
KRWCRLSHEPHBQC-UHFFFAOYSA-N |
SMILES |
CCCC1C(NC(CC1(C)O)C2=CC=CO2)C3=CC=CO3 |
Canonical SMILES |
CCCC1C(NC(CC1(C)O)C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethylenebis[(decyloxycarbonylmethyl)dimethylaminium]](/img/structure/B1205098.png)

